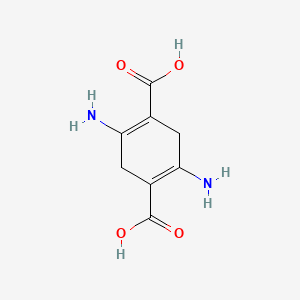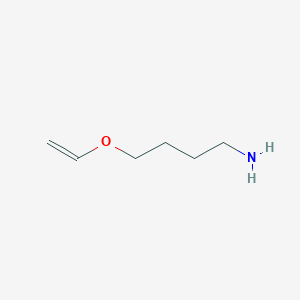![molecular formula C16H16N2O2 B14253801 2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester CAS No. 497141-92-1](/img/structure/B14253801.png)
2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester is a compound that features a bipyridine moiety attached to a propenoic acid ester. This compound is of interest due to its potential applications in various fields, including materials science and coordination chemistry. The bipyridine unit is known for its ability to coordinate with metal ions, making this compound a valuable ligand in the synthesis of metal-organic frameworks and other coordination complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester typically involves the following steps:
Synthesis of 4-bromo-2,2’-bipyridine: This intermediate is prepared through a metal-halogen exchange reaction, often using a Grignard reagent or lithium-halogen exchange.
Formylation: The 4-bromo-2,2’-bipyridine is then converted to 4-formyl-2,2’-bipyridine using formylation reactions.
Horner-Wadsworth-Emmons Reaction: The final step involves the Horner-Wadsworth-Emmons reaction, where the formyl-bipyridine derivative reacts with a phosphonate ester under basic conditions to yield the desired 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester.
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and reduce reaction times, potentially using microwave-assisted synthesis to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester can undergo various chemical reactions, including:
Coordination with Metal Ions: The bipyridine moiety can coordinate with metal ions, forming stable complexes.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Polymerization: The propenoic acid moiety can undergo polymerization reactions, forming polyacrylates.
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products
Coordination Complexes: Metal-bipyridine complexes.
Hydrolysis Products: 2-Propenoic acid and 3-[2,2’-bipyridin]-5-ylpropanol.
Polymers: Polyacrylates with bipyridine side chains.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in homogeneous catalysis, facilitating various organic transformations.
Biological Studies: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industrial Applications: Utilized in the production of functionalized polymers with specific properties, such as enhanced mechanical strength or thermal stability.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming chelates with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes . Additionally, the ester group can undergo hydrolysis, releasing the bipyridine ligand, which can then participate in further coordination or catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar in structure but with a phenyl group instead of a bipyridine moiety.
2-Propenoic acid, 3-phenyl-, 3-phenylpropyl ester: Another ester derivative with a phenyl group.
2-Propenoic acid, 2-methyl-, methyl ester: A simpler ester with a methyl group.
Uniqueness
The uniqueness of 2-Propenoic acid, 3-[2,2’-bipyridin]-5-ylpropyl ester lies in its bipyridine moiety, which provides the ability to form stable coordination complexes with metal ions. This property is not present in the similar compounds listed above, making it particularly valuable in applications requiring metal coordination, such as catalysis and materials science .
Eigenschaften
CAS-Nummer |
497141-92-1 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-(6-pyridin-2-ylpyridin-3-yl)propyl prop-2-enoate |
InChI |
InChI=1S/C16H16N2O2/c1-2-16(19)20-11-5-6-13-8-9-15(18-12-13)14-7-3-4-10-17-14/h2-4,7-10,12H,1,5-6,11H2 |
InChI-Schlüssel |
ZRURJDRCMRPPHK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCC1=CN=C(C=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)




![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)

![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)



![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
